molecular formula C13H18Cl2N4 B15503840 (R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride

(R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride

Cat. No.: B15503840
M. Wt: 301.21 g/mol
InChI Key: MRANLCQVYHRBDG-UHFFFAOYSA-N
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Description

“(R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride” is a chiral secondary amine compound featuring a quinazoline core linked to a piperidine ring via an amine group. The (R)-stereochemistry at the piperidin-3-yl position distinguishes it from its enantiomeric counterparts. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, making it suitable for pharmacological studies. Quinazoline derivatives are widely investigated for their biological activity, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The piperidine moiety contributes to binding affinity in enzyme active sites, while the quinazoline scaffold provides structural rigidity for target recognition .

Properties

Molecular Formula

C13H18Cl2N4

Molecular Weight

301.21 g/mol

IUPAC Name

N-piperidin-3-ylquinazolin-4-amine;dihydrochloride

InChI

InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H

InChI Key

MRANLCQVYHRBDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent/Ring Variation Molecular Weight (g/mol) Key Features
(R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride Quinazoline Piperidine (6-membered) Not explicitly stated (R)-enantiomer; dihydrochloride salt
(S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride Quinazoline Piperidine (6-membered) Not explicitly stated (S)-enantiomer; dihydrochloride salt; potential stereospecific activity
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine Quinazoline Pyrrolidine (5-membered) Not explicitly stated Reduced ring size; free base form; may alter pharmacokinetics
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride Pyridine Carboxamide linkage 278.18 Pyridine instead of quinazoline; carboxamide functional group
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrimidine Trifluoromethyl group Not explicitly stated Fluorinated derivative; enhanced lipophilicity and metabolic stability

Functional and Pharmacological Implications

Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct binding modes compared to its (S)-counterpart, as observed in kinase inhibition studies where enantiomers show divergent IC₅₀ values .

Core Heterocycle : Pyridine and pyrimidine analogues (e.g., 54-PC403092) demonstrate how core modifications influence activity. The trifluoromethyl group in pyrimidine derivatives enhances lipophilicity, favoring blood-brain barrier penetration .

Salt Form: Dihydrochloride salts generally offer superior aqueous solubility compared to free bases or mono-salts, critical for in vivo applications .

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